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Compound of Interest

Compound Name: L-PHENYLALANINE (15N)

Cat. No.: B1579810

Get Quote

Part 1: Executive Summary & Technical Rationale
L-Phenylalanine (Phe) is a critical aromatic amino acid in drug development, often serving as a

"hotspot" for hydrophobic ligand binding in protein active sites. The introduction of the stable

isotope Nitrogen-15 (15N) into L-Phenylalanine transforms it from a spectroscopically silent

residue (in the 15N channel) into a sensitive probe for structural dynamics, metabolic flux, and

ligand engagement.

This guide provides a rigorous, field-proven protocol for utilizing L-Phenylalanine (15N) in two

distinct contexts:

Small Molecule/Metabolite Analysis: Quantifying free L-Phe in biofluids or formulations.

Biomolecular NMR: Using selectively labeled 15N-Phe residues in proteins to map drug

binding sites (SAR by NMR).

Why 15N-Phenylalanine?
Spectral Simplification: In large proteins, uniform 15N labeling can result in overcrowding.

Selective 15N-Phe labeling isolates only phenylalanine residues, dramatically reducing
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spectral complexity.

Aromatic Ring Current Effects: The proximity of the 15N backbone amide to the Phe

aromatic ring often induces unique chemical shift dispersion, making these residues

excellent reporters for conformational changes.

Metabolic Tracing: 15N-Phe is a non-radioactive tracer ideal for tracking nitrogen metabolism

in cell culture models without the background noise of natural abundance 14N (which is

quadrupolar and broad).

Part 2: Technical Specifications & Chemical Shift
Data
Before initiating experiments, verify the reference scale. The values below utilize the Liquid

Ammonia scale (0 ppm), which is the standard for biological NMR.

Table 1: NMR Properties of L-Phenylalanine (15N)
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Parameter Value / Range Notes

Nucleus 15N (Spin 1/2)

Low natural abundance

(0.37%); Enrichment >98%

recommended.

Gyromagnetic Ratio -27.116 MHz/T

Negative sign implies reversed

phase in some pulse

sequences.

Chemical Shift (Free AA) ~120 - 125 ppm

Backbone Amide (relative to

liq. NH3). Shifts significantly

with pH.

J-Coupling (1J N-H) ~90 - 95 Hz
Critical for INEPT transfer

delays (1/4J ~ 2.7 ms).

T1 Relaxation 0.5 - 1.5 s
Depends on field strength and

molecular tumbling rate.

T2 Relaxation 0.1 - 0.5 s
Often shorter in proteins due to

exchange broadening.

Critical Note on Referencing: IUPAC recommends nitromethane (0 ppm) for organic solvents,

but biological NMR uses liquid ammonia. The conversion is:

ppm.[1] Ensure your spectrometer offset is set correctly to avoid "folding" signals.

Part 3: Experimental Protocols
Protocol A: Analysis of Free L-Phenylalanine (15N) in
Solution
Application: Metabolomics, Purity Assays, Formulation Stability.
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1. Sample Preparation (Self-Validating System)
Solvent: 90% H2O / 10% D2O (for lock). For maximum sensitivity, use 100% D2O (removes

solvent suppression requirement) but exchange labile amide protons.

Buffer: 50 mM Phosphate Buffer, pH 6.5. Reasoning: Amide proton exchange rates are base-

catalyzed. Keeping pH < 7.0 preserves the H-N signal intensity.

Internal Standard: 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for 1H

referencing.

Step-by-Step:

Dissolve 1-5 mg L-Phenylalanine (15N) in 600 µL buffer.

Validation Step: Measure pH after dissolution. Amino acids are zwitterionic buffers; shifts in

pH > 0.2 units will alter chemical shifts.

Transfer to 5mm NMR tube.[2][3]

Temperature Equilibration: Set probe to 298 K (25°C). Allow 5 minutes for thermal

equilibrium.

2. Acquisition Parameters (1H-15N HSQC)
Use a sensitivity-enhanced HSQC (e.g., hsqcetgp on Bruker) to detect the proton attached to

the 15N.

Pulse Sequence: 2D 1H-15N Gradient-Selected HSQC.

1H Sweep Width: 12-14 ppm (centered on water ~4.7 ppm).

15N Sweep Width: 30-40 ppm (centered at ~120 ppm). Note: Narrow sweep width improves

resolution but risks aliasing if other amines are present.

Points (TD): 2048 (F2) x 128-256 (F1).

Scans (NS): 4 - 16 (depending on concentration).
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Recycle Delay (D1): 1.5 s.

3. Data Processing
Window Function: Squared Sine Bell (QSINE, SSB=2) in both dimensions.

Linear Prediction: Forward LP in F1 can double resolution.

Phasing: Manually phase F2; F1 is usually magnitude or digital.

Protocol B: SAR by NMR (Protein-Ligand Interaction)
Application: Drug Discovery.[4] Mapping ligand binding to Phe-rich pockets.

1. Selective Labeling Strategy
Instead of uniformly labeling the protein, use a specialized auxotrophic E. coli strain or cell-free

system supplemented with L-Phenylalanine (15N) and unlabeled amino acids.

Result: The 1H-15N HSQC spectrum will only show peaks for Phe residues.

Benefit: Removes overlap from the ~100+ other residues, allowing unambiguous tracking of

Phe residues in the binding pocket.

2. The "Titration" Workflow
Objective: Observe Chemical Shift Perturbations (CSP) upon ligand addition.

Step 1: Reference Spectrum (Apo)

Acquire high-resolution HSQC of 50 µM 15N-Phe labeled protein.

Validation: Ensure linewidths are < 20 Hz. Broad lines indicate aggregation.

Step 2: Ligand Addition

Add ligand from high-concentration stock (in d6-DMSO) to minimize dilution.

Ratios: 1:0.5, 1:1, 1:2, 1:5 (Protein:Ligand).
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Step 3: Acquisition & Analysis

Calculate CSP (

) for each Phe peak:

(The 0.154 factor corrects for the larger gyromagnetic ratio of Nitrogen).

Part 4: Visualization of Workflows
Diagram 1: Selective 15N-Phe SAR by NMR Workflow
This flowchart illustrates the decision matrix for drug discovery applications.
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Caption: Workflow for validating ligand binding using selective 15N-Phenylalanine labeling.

Yellow diamonds indicate critical "Go/No-Go" decision points.

Diagram 2: Magnetization Transfer in 15N HSQC
Understanding the pulse sequence ensures correct parameter setup (Delays).
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Caption: Simplified magnetization transfer path for HSQC. The critical delay (1/4J) depends on

the N-H coupling constant (~90 Hz).

Part 5: Troubleshooting & Optimization
Issue Probable Cause Corrective Action

No Signal (15N) Incorrect Offset (O2)

Set 15N offset to ~115-120

ppm (Ammonia scale). If using

Nitromethane scale, set to

-260 ppm.

Broad Lines Exchange Broadening

Lower pH to 6.0 or 5.5 to slow

amide exchange. Lower

temperature to 283 K.

Phase Errors Delay Mismatch

Ensure INEPT delays match

1/(4 * J_NH). For Phe, J ~ 92

Hz, so delay ~ 2.7 ms.

Water Signal Poor Suppression

Use "Watergate" or "Presat"

sequences. Ensure probe is

tuned/matched perfectly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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